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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

JNJ-17156516, a potent and selective cholecystokinin 1 (CCK1) receptor antagonist, has
demonstrated significant in vivo efficacy in preclinical studies. This guide provides a
comparative overview of its performance against other alternatives, supported by experimental
data, to inform researchers and drug development professionals.

Developed by Johnson & Johnson, JNJ-17156516 has been investigated for its potential in
treating immune system and digestive system disorders.[1] Its mechanism of action lies in its
high affinity for the CCKL1 receptor, which it selectively antagonizes over the CCK2 receptor.[1]

Quantitative Efficacy Data

The in vivo efficacy of INJ-17156516 has been primarily evaluated in rodent models, where it
has shown dose-dependent inhibition of CCK-8S-evoked physiological responses. The
following table summarizes the key quantitative data from these studies, comparing the
potency of JNJ-17156516 with the known CCK1 receptor antagonist, dexloxiglumide.
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Parameter JNJ-17156516 Dexloxiglumide  Species Assay
Inhibition of
] CCK-8S-evoked
EDso 484 nmol/kg (i.v.)  Not Reported Rat
duodenal
contractions
CCK-8S-evoked
Dose for ] ) )
) ) 240 nmol/kg (i.v.)  Not Reported Guinea Pig gallbladder
rightward shift )
contraction
pKi (human Radioligand
7.96 +£0.11 Not Reported - o
CCK1) Binding
) Radioligand
pKi (rat CCK1) 8.02+0.11 Not Reported - o
Binding
. . In vitro
pKB (guinea pig
8.00 + 0.07 Not Reported - gallbladder
gallbladder) )
contraction
o Pharmacokinetic
Bioavailability 108 £ 10% Not Reported Rat )
analysis
) Pharmacokinetic
Half-life 3.0£05h Not Reported Rat

analysis

Experimental Protocols

The in vivo efficacy of INJ-17156516 was determined through a series of well-defined

experimental protocols designed to assess its antagonistic effect on CCK1 receptor-mediated

physiological responses.

Guinea Pig Gallbladder Contraction Assay

This assay measures the ability of INJ-17156516 to inhibit the contraction of the gallbladder

induced by the CCK analog, CCK-8S.

e Animal Preparation: Male Hartley guinea pigs are anesthetized.
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Surgical Procedure: A catheter is placed in the jugular vein for intravenous administration of
compounds. The gallbladder is exposed, and a pressure transducer is inserted to measure
intra-gallbladder pressure.

Compound Administration: JNJ-17156516 is administered intravenously.

CCK-8S Challenge: A cumulative dose-response curve to CCK-8S is generated to induce
gallbladder contractions.

Data Analysis: The dose of JNJ-17156516 required to produce a rightward shift in the CCK-
8S dose-response curve is determined. A dose of 240 nmol/kg of INJ-17156516 was shown
to cause a parallel, rightward shift.[1]

Rat Duodenal Contraction Assay

This experiment evaluates the effect of INJ-17156516 on the duodenal contractions stimulated

by CCK-8S infusion in anesthetized rats.

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

Surgical Procedure: Catheters are implanted in the jugular vein for compound administration
and in the carotid artery for blood sampling. A strain gauge is attached to the duodenum to
record contractions.

Compound Administration: JNJ-17156516 is administered as an intravenous bolus.

CCK-8S Infusion: CCK-8S is infused to evoke duodenal contractions.

Data Analysis: The dose-related decrease in the number of duodenal contractions is
measured, and the EDso value is calculated. INJ-17156516 demonstrated an EDso of 484
nmol/kg in this model.[1]

In Vivo Efficacy Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vivo efficacy of INJ-
17156516.

Caption: Workflow for in vivo efficacy testing of JINJ-17156516.
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Signaling Pathway

JNJ-17156516 acts as an antagonist at the CCK1 receptor, thereby blocking the downstream
signaling cascade initiated by the natural ligand, cholecystokinin (CCK).
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Caption: INJ-17156516 mechanism of action at the CCK1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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